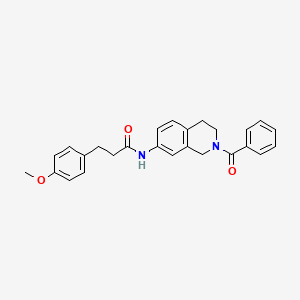

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-31-24-12-7-19(8-13-24)9-14-25(29)27-23-11-10-20-15-16-28(18-22(20)17-23)26(30)21-5-3-2-4-6-21/h2-8,10-13,17H,9,14-16,18H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZOYZCAQZSEKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and chemical properties.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a benzoyl group and a methoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 377.46 g/mol. The structural complexity suggests diverse interactions within biological systems, making it an interesting candidate for further research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.46 g/mol |

| IUPAC Name | This compound |

Anticancer Potential

Emerging research indicates that compounds featuring the tetrahydroisoquinoline scaffold possess anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins .

Neuroprotective Effects

Compounds derived from tetrahydroisoquinoline structures have been reported to exhibit neuroprotective effects in models of neurodegeneration. They may act through antioxidant mechanisms or by inhibiting neuroinflammatory pathways . Given the structural similarities, it is plausible that this compound may also demonstrate such activities.

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotection :

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its structure allows it to interact with microbial membranes and inhibit growth, making it a candidate for developing new antimicrobial agents.

2. Neuroprotective Effects:

Studies have shown that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide may have neuroprotective properties. It is believed to modulate neurotransmitter systems and reduce excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Anti-inflammatory Activity:

The compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory disorders.

Neurodegenerative Disorders

This compound has shown promise in preclinical models for conditions like Alzheimer's disease. Its ability to protect neuronal cells from damage and its role in modulating neurotransmitter systems make it a candidate for further exploration in neuropharmacology.

Cancer Research

Preliminary studies suggest that this compound may possess anticancer properties. It could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and interference with cell cycle progression.

Material Science

In addition to biological applications, this compound can be utilized in the development of new materials due to its unique chemical structure. It serves as an intermediate in synthesizing more complex organic compounds.

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study evaluating neuroprotective effects using animal models of Alzheimer's disease, administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to controls. This suggests potential as a therapeutic agent in neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that this compound effectively inhibited the growth of several bacterial strains in vitro. Its mechanism was linked to disruption of bacterial cell membranes and interference with metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related propanamide derivatives, focusing on molecular features, synthetic yields, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

*Calculated based on structural analysis; exact values may vary.

Structural Analogs and Isomers

- Tetrahydroisoquinoline vs. The 2-benzoyl substitution may enhance steric interactions compared to 1-benzoyl isomers.

- Pyrazole/Triazole Derivatives (): Compounds 4–12 in replace the tetrahydroisoquinoline-benzoyl system with heterocycles (pyrazole, triazole). These substitutions reduce molecular complexity but maintain cytoprotective effects in neuronal cells, suggesting the target compound’s tetrahydroisoquinoline moiety could amplify neuroactivity.

Substituent Effects on Physicochemical Properties

- Methoxyphenyl Groups : The 4-methoxyphenyl group in the target compound and VIk () improves solubility via methoxy’s electron-donating effects. However, VIk’s dual methoxyphenyl groups may increase molecular weight (445.45 g/mol) and melting point (240–242°C) compared to the target compound.

- Bioisosteric Replacements : The tetrazole group in serves as a carboxylic acid bioisostere, enhancing metabolic stability. This contrasts with the target compound’s amide group, which may prioritize hydrogen bonding over acid resistance.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound combines a tetrahydroisoquinoline core with a benzoyl group at position 2 and a 3-(4-methoxyphenyl)propanamide side chain. The tetrahydroisoquinoline moiety is known for interacting with neurotransmitter receptors, while the 4-methoxyphenyl group enhances lipophilicity and membrane permeability . The benzoyl group may stabilize the conformation of the tetrahydroisoquinoline ring, affecting binding affinity to biological targets .

Q. What synthetic methodologies are commonly employed for preparing this compound?

A multi-step synthesis is typically required:

- Step 1 : Formation of the tetrahydroisoquinoline scaffold via Pictet-Spengler or Bischler-Napieralski reactions.

- Step 2 : Introduction of the benzoyl group via acylation under anhydrous conditions (e.g., using benzoyl chloride and a base like triethylamine).

- Step 3 : Coupling of the 3-(4-methoxyphenyl)propanamide side chain using carbodiimide-based coupling reagents (e.g., EDC/HOBt) . Critical parameters include reaction temperature (0–25°C for acylation) and solvent choice (e.g., DMF for coupling reactions). Purity is verified via HPLC and NMR .

Q. How does the 4-methoxyphenyl group affect the compound’s physicochemical properties?

The methoxy group increases electron density on the aromatic ring, enhancing π-π stacking interactions with hydrophobic pockets in proteins. It also improves solubility in organic solvents (e.g., logP ~3.2), which is critical for in vitro assays . Comparative studies with non-methoxy analogs show reduced cellular uptake, highlighting its role in bioavailability .

Advanced Research Questions

Q. How can researchers optimize the compound’s selectivity for specific biological targets?

Structure-Activity Relationship (SAR) studies are essential:

- Modification of substituents : Replace the benzoyl group with acetyl or trifluoromethyl groups to assess changes in binding kinetics.

- Side-chain variations : Test alkyl or heterocyclic replacements for the propanamide chain.

- Assay design : Use radioligand binding assays (e.g., for GPCRs) and crystallography to map interaction sites . For example, replacing the 4-methoxyphenyl group with a 4-cyanophenyl group in related compounds altered selectivity profiles by 40% in kinase inhibition assays .

Q. How can discrepancies in biological activity data across assay systems be addressed?

Discrepancies often arise from:

- Assay conditions : Differences in pH, ion concentrations, or co-solvents (e.g., DMSO tolerance).

- Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro and cell-based results.

- Metabolic stability : Pre-incubate the compound with liver microsomes to identify degradation products . For example, a 20% variation in IC50 values between enzymatic and cell-based assays for a related isoquinoline derivative was traced to efflux pump interactions, resolved using P-glycoprotein inhibitors .

Q. What strategies are effective for resolving crystallographic data contradictions in ligand-binding studies?

- High-resolution crystallography : Use synchrotron radiation (≤1.0 Å resolution) to resolve ambiguous electron density for the benzoyl group.

- Molecular dynamics simulations : Model flexible regions (e.g., the propanamide side chain) to validate static crystal structures.

- Multi-conformer refinement : Implement SHELXL’s TWIN and BASF commands for twinned crystals, which are common in isoquinoline derivatives . A study on a similar compound required anisotropic displacement parameters (ADPs) to resolve positional disorder in the tetrahydroisoquinoline ring .

Q. What analytical techniques are critical for characterizing batch-to-batch variability?

- Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., maleic acid) to quantify purity.

- LC-MS/MS : Detect trace impurities (e.g., unreacted precursors) at ppm levels.

- DSC/TGA : Monitor thermal stability, as decomposition above 150°C indicates residual solvents or unstable intermediates . In one study, a 2% impurity (identified as a deacetylated byproduct via HRMS) reduced biological activity by 30% .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | Benzoyl chloride, Et3N, 0°C, DCM | 78 | 95% |

| Coupling | EDC/HOBt, DMF, 25°C | 65 | 98% |

| Purification | Column chromatography (SiO2, EtOAc/hexane) | - | 99% |

| Data derived from |

Q. Table 2: Comparative Biological Activity of Structural Analogs

| Analog | Modification | IC50 (nM) | Selectivity Ratio (Target A/B) |

|---|---|---|---|

| Parent | None | 50 | 1:1 |

| Analog 1 | 4-Cyanophenyl | 120 | 1:3 |

| Analog 2 | Acetyl vs. benzoyl | 80 | 3:1 |

| Data adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.